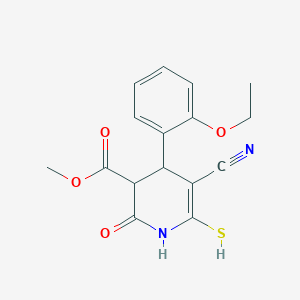
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a cyano group, an ethoxyphenyl group, and a sulfanyl group
Preparation Methods
The synthesis of Methyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3-carboxylate involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the cyano, ethoxyphenyl, and sulfanyl groups. The specific synthetic routes and reaction conditions can vary, but they typically involve the use of reagents such as ethyl cyanoacetate, 2-ethoxybenzaldehyde, and thiourea. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-cyano-4-(2-ethoxyphenyl)-6-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-2-methyl-1,4-dihydro-3-pyridinecarboxylate
- 6-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide These compounds share structural similarities but differ in specific functional groups and substitutions, which can lead to differences in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields of research.
Properties
Molecular Formula |
C16H16N2O4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4S/c1-3-22-11-7-5-4-6-9(11)12-10(8-17)15(23)18-14(19)13(12)16(20)21-2/h4-7,12-13,23H,3H2,1-2H3,(H,18,19) |
InChI Key |
XOZPMVQVWPEEBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)S)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















